molecular formula C22H19N3O2S B2562820 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide CAS No. 923194-23-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2562820
CAS No.: 923194-23-4
M. Wt: 389.47
InChI Key: BLIKZKCPDMSALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, integrating two privileged pharmacophores: a benzo[d]thiazole and a pyridine ring, linked through a flexible acetamide bridge. The benzo[d]thiazole scaffold is extensively documented in scientific literature for its diverse biological activities, serving as a key structural motif in the development of potential therapeutic agents . Its planar, electron-rich nature enables key interactions with biological targets, such as π-π stacking and hydrogen bonding . Researchers are particularly interested in analogues of this compound for their potential as enzyme inhibitors. For instance, structurally related N-(benzo[d]thiazol-2-yl)benzamide derivatives have demonstrated potent anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) . Furthermore, acetamide-bearing benzothiazole compounds have shown exceptional activity as urease inhibitors, which is a relevant target for anti-ulcer and antimicrobial research . The incorporation of the pyridin-4-ylmethyl group further enhances the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions within enzyme active sites, making this compound a valuable scaffold for investigating novel inhibitors of various disease-relevant targets . Its primary research utility lies in the exploration of structure-activity relationships and as a lead structure in the design of new pharmacological tools.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-7-8-19-20(13-16)28-22(24-19)25(14-17-9-11-23-12-10-17)21(26)15-27-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKZKCPDMSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 6-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Synthesis of 2-phenoxyacetic acid: This involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 6-methylbenzo[d]thiazole with 2-phenoxyacetic acid and pyridin-4-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a benzothiazole-acetamide backbone with several analogs, but its unique substitutions differentiate its physicochemical and biological profiles:

Compound Key Substituents Structural Highlights
Target Compound - 6-Methylbenzothiazole
- N-(Pyridin-4-ylmethyl)
- 2-Phenoxy
Enhanced solubility (pyridine) and potential for dual hydrogen bonding (phenoxy and pyridine) .
GB31 () - 6-Methylbenzothiazole
- Thiazolidinedione warhead
Targets histone interactions; high melting point (292–294°C) due to rigid thiazolidinedione .
4g–4j () - 6-Methylbenzothiazole
- 1,3,4-Thiadiazole-thio
- Aryl urea
Antiproliferative activity; thiadiazole-thio group enhances π-π stacking with biological targets .
9c () - Benzoimidazole-triazole-thiazole Extended conjugation improves binding to enzymes (e.g., α-glucosidase); high HPLC purity (95.97%) .
5a–m () - 6-Alkoxybenzothiazole
- Triazole/imidazole substituents
Anticonvulsant activity; alkoxy groups improve blood-brain barrier permeability .

Physicochemical Properties

Property Target Compound GB31 4g 9c 5a–m
Melting Point (°C) Not reported 292–294 263–265 Not reported 180–220
HPLC Purity Not reported 95.35% 95.28% 95.97% >90%
Molecular Weight ~407.5 (estimated) 488.38 456.56 ~600 (est.) 350–450

The pyridinylmethyl group in the target compound may lower its melting point compared to GB31 due to reduced crystallinity.

Structure-Activity Relationship (SAR) Trends

6-Substituents on Benzothiazole :

  • Methyl (target, GB31): Improves metabolic stability.
  • Fluoro/Bromo (): Enhances electronegativity and target affinity.
  • Alkoxy (): Increases lipophilicity for CNS targeting.

Acetamide Modifications :

  • Pyridinylmethyl (target): Enhances solubility and hydrogen bonding.
  • Thiadiazole-thio (4g–4j): Introduces sulfur-mediated covalent interactions.

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide, commonly referred to as MBT-PMA, is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

MBT-PMA is characterized by its complex structure, which includes a benzothiazole moiety, a phenoxy group, and a pyridinylmethyl acetamide component. Its molecular formula is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S with a molecular weight of approximately 389.5 g/mol. This unique combination of functional groups allows for diverse interactions with biological targets.

Anticancer Activity

Research indicates that MBT-PMA exhibits significant anticancer properties. Similar compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Studies have demonstrated that MBT-PMA can promote cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : The compound has been observed to halt the proliferation of cancer cells by interfering with cell cycle progression.

In a comparative study involving various benzothiazole derivatives, MBT-PMA showed promising results against multiple cancer types, including lung and breast cancer cell lines. For instance, compounds structurally related to MBT-PMA have been reported to significantly inhibit the proliferation of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells .

Antimicrobial Activity

MBT-PMA also exhibits notable antimicrobial properties. Research has indicated its effectiveness against a range of pathogens, suggesting potential applications in developing new therapeutic agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes within microbial cells.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Coupling Reactions : The initial step often includes coupling substituted 2-amino benzothiazoles with phenoxy-substituted carboxylic acids or their derivatives.
  • Use of Coupling Agents : Agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are commonly employed.
  • Optimization for Yield : Industrial production may utilize continuous flow synthesis or microwave-assisted synthesis to enhance yield and purity .

Case Studies and Research Findings

A variety of studies have explored the biological activity of MBT-PMA and related compounds:

  • In Vitro Studies : In vitro assays have confirmed the ability of MBT-PMA to inhibit the growth of specific cancer cell lines. For example, at concentrations ranging from 1 to 4 μM, it demonstrated significant apoptosis-promoting effects .
  • Antimicrobial Screening : In antimicrobial evaluations, MBT-PMA showed effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To further illustrate the unique properties of MBT-PMA, a comparative analysis with structurally related compounds is provided below:

Compound NameStructural DifferencesBiological Activity
N-(benzo[d]thiazol-2-yl)acetamideLacks phenoxy and pyridinylmethyl groupsLimited anticancer activity
2-phenoxy-N-(pyridin-4-ylmethyl)acetamideLacks benzothiazole moietyModerate antimicrobial activity
N-(6-methylbenzo[d]thiazol-2-yl)acetamideLacks phenoxy and pyridinylmethyl groupsLimited biological activity

Q & A

Q. What are the typical synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and protective group strategies. Key parameters include solvent choice (e.g., dimethylformamide or dichloromethane), temperature control (often 60–100°C), and reaction time optimization. Catalysts like triethylamine or palladium-based agents may enhance selectivity. Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amides and aromatic systems. High-Performance Liquid Chromatography (HPLC) ensures purity .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest antifungal and anticancer potential. For example, analogs with benzothiazole cores show moderate inhibition against C. albicans and A. niger. In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) indicate IC₅₀ values in the micromolar range, though activity varies with substituents .

Q. How does the compound interact with biological macromolecules?

Molecular docking studies propose binding to enzymes like cytochrome P450 or kinases via hydrogen bonding and π-π stacking. The pyridinylmethyl and phenoxy groups may engage hydrophobic pockets, while the acetamide moiety participates in polar interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Design of Experiments (DoE) methodologies identify optimal conditions. For example, Response Surface Methodology (RSM) can model interactions between temperature, solvent polarity, and catalyst loading. Microwave-assisted synthesis reduces reaction times, while flow chemistry improves reproducibility for multi-step sequences .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) validate target engagement. Meta-analyses of structural analogs, such as nitro-substituted derivatives with reduced antifungal activity despite similar conformations, highlight electronic effects (e.g., electron-withdrawing groups lowering binding affinity) .

Q. How can structural ambiguities in crystallographic data be addressed?

Single-crystal X-ray diffraction with SHELXL refinement resolves disorder or twinning. For non-crystalline samples, Density Functional Theory (DFT) calculations predict stable conformers, validated by NMR chemical shift comparisons. Dynamic NMR can probe rotameric states in solution .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and topological indices correlate substituent effects with bioactivity. Molecular Dynamics (MD) simulations assess binding stability, while Free Energy Perturbation (FEP) quantifies the impact of methyl or phenoxy modifications on target affinity .

Q. How do polymorphic forms affect pharmacological properties?

Polymorph screening via solvent evaporation or slurry crystallization identifies forms with differing solubility and bioavailability. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) characterize stability. For example, a cocrystal with succinic acid may enhance dissolution rates .

Q. What mechanisms explain reduced activity in analogs with electron-withdrawing groups?

Nitro or cyano substitutions on the benzothiazole ring decrease electron density, weakening hydrogen bonding or charge-transfer interactions. Spectroscopic studies (e.g., UV-Vis titration) quantify binding constants, revealing a 2–3-fold drop in affinity for nitro-substituted analogs compared to methoxy derivatives .

Q. How can metabolic stability be improved for in vivo applications?

Deuteration at metabolically labile sites (e.g., methyl groups) prolongs half-life. Prodrug strategies, such as esterification of the acetamide, enhance oral bioavailability. In vitro microsomal assays (e.g., liver microsomes) identify major metabolites for targeted structural modifications .

Q. What are the challenges in validating target specificity for this compound?

Off-target effects are assessed via kinome-wide profiling or chemoproteomics. CRISPR-Cas9 knockout models confirm phenotype rescue. For example, knockdown of a putative kinase target in cancer cells reverses growth inhibition observed with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.